molecular formula C20H18ClFN2O2S B2659122 5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide CAS No. 894002-36-9

5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide

Cat. No. B2659122
CAS RN: 894002-36-9
M. Wt: 404.88
InChI Key: QRYYVBBRMGAISD-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide” is a complex organic molecule. It has a molecular formula of C16H15ClFNO2 . The structure of this compound includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .

Scientific Research Applications

Pharmacological Research

This compound is often explored for its potential pharmacological properties. Researchers investigate its efficacy as a therapeutic agent in treating various diseases, including cancer, due to its ability to interact with specific biological targets. Its structure suggests it may inhibit certain enzymes or receptors, making it a candidate for drug development .

Neuroscience Studies

In neuroscience, this compound is studied for its potential effects on the central nervous system. It may act on neurotransmitter systems, influencing neurological pathways and offering insights into treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Anti-inflammatory Applications

The compound is also researched for its anti-inflammatory properties. Scientists examine its ability to modulate inflammatory pathways, which could lead to new treatments for chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Research

Given its unique chemical structure, this compound is investigated for its antimicrobial properties. Researchers test its effectiveness against various bacterial and fungal strains, aiming to develop new antibiotics or antifungal agents to combat resistant pathogens .

Future Directions

The future directions for research on this compound could involve further studies to determine its synthesis, structure, reactivity, mechanism of action, and safety profile. This could potentially involve experimental studies as well as computational modeling .

properties

IUPAC Name

5-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2S/c1-12-18(27-20(24-12)13-3-6-15(22)7-4-13)9-10-23-19(25)16-11-14(21)5-8-17(16)26-2/h3-8,11H,9-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYYVBBRMGAISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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